molecular formula C27H31ClN4O4 B2519611 N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 865655-64-7

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2519611
CAS No.: 865655-64-7
M. Wt: 511.02
InChI Key: YEPIUYIAWZFSRD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic quinazoline derivative intended for research and biological screening applications. This compound features a complex molecular architecture that combines a quinazoline-2,4-dione core, a cyclopentylamide moiety, and a pentanamide linker terminated with a 2-chlorobenzyl group. Quinazoline derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry for their diverse pharmacological profiles. They are frequently investigated as key scaffolds in the development of enzyme inhibitors and receptor antagonists. The specific structural features of this compound, including the 2,4-dioxoquinazoline unit, suggest potential for interaction with various biological targets, similar to other compounds in this class that have been explored for their activity. Researchers may utilize this compound as a building block in chemical synthesis or as a lead compound in hit-to-lead optimization campaigns. Its mechanism of action is not predefined and is entirely dependent on the context of the specific research being conducted. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

865655-64-7

Molecular Formula

C27H31ClN4O4

Molecular Weight

511.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34)

InChI Key

YEPIUYIAWZFSRD-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H31ClN4O4
  • Molecular Weight : 511.02 g/mol
  • InChIKey : YEPIUYIAWZFSRD-UHFFFAOYSA-N

The compound features a complex structure that includes a chlorobenzyl group and a quinazoline derivative, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cancer.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Studies :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro by promoting apoptosis through caspase activation.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)20Caspase activation
  • Antimicrobial Studies :
    • In vitro assays revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anti-inflammatory Studies :
    • Research indicated that this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key pharmacophores or functional groups. Below is an analysis based on available evidence:

Structural Analogues in Quinazolinone Derivatives

Quinazolinones are well-documented for their role in drug discovery. For example:

  • (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide (): This derivative contains a thiazolidinone ring fused with a quinazolinone-like scaffold. While it shares the 2,4-dioxo motif with the target compound, its thiazolidinone group and phenyl substitution differ significantly.

Chlorinated Aromatic Compounds

  • 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (metconazole, ): This fungicide shares a chlorinated aromatic group but lacks the quinazolinone core.

Cyclopentyl-Containing Derivatives

  • 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (acifluorfen, ): A herbicide with a nitrobenzoic acid backbone and chlorophenoxy group. Its cyclopentyl-free structure and herbicidal activity contrast with the target compound’s cyclopentylamino-acetyl group, which may enhance lipophilicity and receptor binding .

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Functional Groups Biological Activity Reference
Target Compound Quinazolinone 2-Chlorobenzyl, cyclopentylamino-acetyl Undocumented (hypothetical kinase inhibition) N/A
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone-quinazolinone hybrid 2,4-dioxo, phenylamide Antimicrobial (hypothesized)
Metconazole Cyclopentanol-triazole 4-Chlorophenylmethyl, triazole Fungicidal (sterol inhibition)
Acifluorfen Nitrobenzoic acid Chlorophenoxy, trifluoromethyl Herbicidal (protoporphyrinogen oxidase inhibition)

Research Findings and Limitations

  • Activity Gaps: Unlike metconazole or acifluorfen, the target compound’s lack of documented pesticidal/herbicidal activity suggests a therapeutic focus.
  • Structural Advantages: The 2-chlorobenzyl group may enhance blood-brain barrier penetration compared to non-chlorinated analogs, while the cyclopentylamino-acetyl moiety could improve metabolic stability .

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